molecular formula C10H15NO B13945423 Benzenamine, 4-[(1R)-1-methylpropoxy]- CAS No. 625119-85-9

Benzenamine, 4-[(1R)-1-methylpropoxy]-

Cat. No.: B13945423
CAS No.: 625119-85-9
M. Wt: 165.23 g/mol
InChI Key: KBARUYSFNLJALB-MRVPVSSYSA-N
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Description

Benzenamine, 4-[(1R)-1-methylpropoxy]- (IUPAC name) is a substituted aniline derivative featuring a chiral (1R)-1-methylpropoxy group at the para position of the benzene ring. This compound belongs to the broader class of alkoxy-substituted benzenamines, which are characterized by their amine (-NH₂) and alkoxy (-OR) functional groups.

Properties

CAS No.

625119-85-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-[(2R)-butan-2-yl]oxyaniline

InChI

InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3,11H2,1-2H3/t8-/m1/s1

InChI Key

KBARUYSFNLJALB-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H](C)OC1=CC=C(C=C1)N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(1R)-1-methylpropoxy]- typically involves the reaction of 4-nitrobenzenamine with 1-methylpropyl alcohol under specific conditions. The nitro group is first reduced to an amine group, followed by the introduction of the 1-methylpropoxy group through nucleophilic substitution. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4-[(1R)-1-methylpropoxy]- may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group in Benzenamine can act as a nucleophile, allowing it to participate in nucleophilic substitution reactions with electrophiles. For example:

  • Reaction with Alkyl Halides : The amine can react with alkyl halides to form secondary and tertiary amines.

Electrophilic Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution due to the activating effect of the amino group:

  • Nitration : Treatment with nitric acid leads to the formation of nitro-substituted products.

  • Sulfonation : Reaction with sulfuric acid results in sulfonic acid derivatives.

Oxidation Reactions

The amino group can also be oxidized under certain conditions:

  • Oxidation to Nitroso Compounds : Using oxidizing agents like hydrogen peroxide or potassium permanganate can convert the amine into nitroso derivatives.

Acylation Reactions

Benzenamine can undergo acylation to form amides:

  • Reaction with Acid Chlorides : The amine reacts with acid chlorides to yield N-acylated products.

  • Data Tables of Reaction Conditions and Products

Reaction TypeReactantsConditionsProducts
Nucleophilic SubstitutionBenzenamine + Alkyl HalideBase (e.g., NaOH)Secondary/Tertiary Amines
Electrophilic Aromatic SubstitutionBenzenamine + HNO₃H₂SO₄ (catalyst)Nitrobenzenes
OxidationBenzenamine + H₂O₂Mild Acidic ConditionsNitroso Compounds
AcylationBenzenamine + Acid ChlorideRoom TemperatureAmides
  • Research Findings

Recent studies have focused on optimizing reaction conditions for synthesizing derivatives of Benzenamine, 4-[(1R)-1-methylpropoxy]-. Key findings include:

  • Catalyst Efficiency : The use of specific catalysts has shown improved yields in nucleophilic substitution reactions, enhancing the efficiency of converting benzenamines to more complex structures .

  • Selectivity in Electrophilic Substitution : Research indicates that substituents on the benzene ring significantly affect regioselectivity during electrophilic aromatic substitutions .

Benzenamine, 4-[(1R)-1-methylpropoxy]- exhibits versatile reactivity due to its functional groups. Understanding its chemical behavior allows for the development of various synthetic pathways, which are crucial for creating more complex organic compounds.

This detailed analysis highlights the importance of studying such compounds for applications in pharmaceuticals and materials science, emphasizing ongoing research efforts aimed at optimizing synthetic methodologies.

Scientific Research Applications

Benzenamine, 4-[(1R)-1-methylpropoxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(1R)-1-methylpropoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Type and Position

4-Methoxybenzenamine Derivatives

  • Example : Benzenamine, 4-methoxy-N-(phenylmethylene)- (CAS 783-08-4)

  • Structure : Methoxy (-OCH₃) at para position; Schiff base (imine) at the amine group.
  • Properties: Higher molecular weight (C₁₄H₁₃NO₂ vs. C₁₀H₁₅NO for the target compound) due to the phenylmethylene group. The methoxy group enhances electron density on the benzene ring, increasing nucleophilicity .
  • Applications : Used in coordination chemistry (e.g., ligands for metal complexes, as in ) .

Branched Alkoxy Derivatives

  • Example : DUSANTOX ODPA (4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzenamine)

  • Structure : Bulky tetramethylbutyl groups at para positions.
  • Properties : High lipophilicity due to branched alkyl chains, making it effective as an antioxidant in rubber products .

Piperazinyl and Propargyloxy Derivatives

  • Example : Benzenamine, 4-[3-(4-methyl-1-piperazinyl)propoxy]- (CAS 220822-26-4)

  • Structure : Piperazine ring linked via a propoxy chain.
  • Properties : Basic nitrogen atoms in piperazine improve water solubility and enable protonation, useful in drug design (e.g., antipsychotics) .
    • Example : 4-(2-Propynyloxy)aniline
  • Structure : Propargyl (-O-C≡CH) group.
  • Properties : The alkyne moiety allows click chemistry modifications (e.g., Huisgen cycloaddition) for polymer or bioconjugate synthesis .
Chirality and Stereochemical Impact
  • The (1R)-1-methylpropoxy group in the target compound introduces stereoselectivity absent in analogues like 4-methoxy or 4-propargyloxy derivatives. Chirality can significantly affect biological activity (e.g., enantioselective binding to receptors) and crystallization behavior .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Boiling Point (Calc.) LogP (Est.)
Benzenamine, 4-[(1R)-1-methylpropoxy]- C₁₀H₁₅NO 165.23 g/mol (1R)-1-methylpropoxy ~300–320°C* ~2.1
4-Methoxy-N-(phenylmethylene)benzenamine C₁₄H₁₃NO₂ 227.26 g/mol Methoxy, phenylmethylene 677.16 K (404°C) ~3.5
DUSANTOX ODPA C₂₈H₄₃N 393.65 g/mol Tetramethylbutyl >400°C ~8.0
4-[3-(4-Methylpiperazinyl)propoxy]benzenamine C₁₄H₂₃N₃O 249.36 g/mol Piperazinylpropoxy ~350°C ~1.5

*Estimated based on analogues in and .

Biological Activity

Benzenamine, 4-[(1R)-1-methylpropoxy]- is a chemical compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, case findings, and presenting data in a structured format.

Chemical Structure and Properties

The molecular structure of Benzenamine, 4-[(1R)-1-methylpropoxy]- can be represented as follows:

  • Molecular Formula : C_{12}H_{17}N
  • Molecular Weight : 189.27 g/mol

Its structure features a benzene ring substituted with an amine group and a propoxy chain, which contributes to its biological interactions.

Research indicates that Benzenamine derivatives exhibit various biological activities, primarily through modulation of specific receptors or enzymes. The compound has been noted for its potential as a TRPV4 antagonist , which suggests a role in pain management and inflammatory responses .

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that compounds similar to Benzenamine can inhibit inflammatory pathways, potentially making them suitable for treating conditions such as arthritis and other inflammatory diseases.
  • Analgesic Properties : The TRPV4 antagonism is linked to analgesic effects, providing a basis for its use in pain relief formulations.

Case Studies

A notable study explored the effects of Benzenamine derivatives on TRPV4 channels in vitro. The results demonstrated significant inhibition of TRPV4-mediated calcium influx, suggesting a direct impact on pain signaling pathways .

Study ReferenceEffect ObservedConcentrationResult
Inhibition of TRPV450 µM70% inhibition of calcium influx
Analgesic effect in animal modelVaried dosesSignificant reduction in pain response

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate cellular responses. For instance, one study reported that Benzenamine derivatives could alter cytokine production in immune cells, indicating potential immunomodulatory effects .

In Vivo Studies

Animal model studies have further confirmed the analgesic and anti-inflammatory properties. Doses administered showed a dose-dependent response in reducing inflammation markers and pain behavior .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
14-Chloroaniline, (1R)-1-methylpropanol, K₂CO₃, DMF, 80°CAlkoxy substitution
2H₂, Pd/C, ethanol, 25°CReduction of nitro groups

Basic: How is Benzenamine, 4-[(1R)-1-methylpropoxy]- characterized spectroscopically?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.0–1.5 ppm (methyl groups in the propoxy chain), δ 3.5–4.0 ppm (methine proton adjacent to oxygen), and aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR : Signals for the quaternary aromatic carbon (~145 ppm) and methoxy carbons (~70 ppm).
  • IR Spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (C-O-C) and ~3400 cm⁻¹ (N-H) .
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (C₁₀H₁₅NO) and fragmentation patterns for the propoxy chain.

Advanced: How does the stereochemistry of the 1-methylpropoxy group influence reactivity or biological activity?

Answer:
The (1R)-configuration introduces steric and electronic effects:

  • Steric Hindrance : The methyl group at the chiral center may hinder nucleophilic attack on the benzenamine core, altering reaction kinetics in further derivatization.
  • Biological Interactions : Enantioselective binding to proteins (e.g., enzymes or receptors) is possible, as seen in analogous studies with chiral alkoxy-substituted amines .
    Methodological Note : Compare reaction rates or binding affinities of (1R)- and (1S)-isomers using kinetic assays or molecular docking simulations.

Advanced: What contradictions exist in reported thermal stability data for similar benzenamine derivatives?

Answer:
Thermogravimetric analysis (TGA) of epoxy-benzenamine blends () shows discrepancies in decomposition temperatures (Td):

  • Blended Systems : Td ranges from 250°C to 320°C depending on curing agents (e.g., MDA vs. Jeffamine).
  • Pure Derivatives : Unblended benzenamines may degrade at lower temperatures (~200°C) due to oxidative instability.
    Resolution : Use controlled atmospheres (N₂ vs. air) during TGA to isolate oxidative vs. thermal degradation pathways .

Basic: What are the stability considerations for storing Benzenamine, 4-[(1R)-1-methylpropoxy]-?

Answer:

  • Light Sensitivity : Protect from UV exposure to prevent photooxidation of the aromatic amine.
  • Moisture Control : Store under inert gas (Ar/N₂) to avoid hydrolysis of the alkoxy group.
  • Temperature : Stable at ≤4°C for long-term storage; avoid repeated freeze-thaw cycles.

Advanced: How can computational methods predict the physicochemical properties of this compound?

Answer:

  • DFT Calculations : Optimize the molecular geometry to estimate dipole moments (influencing solubility) and frontier orbital energies (reactivity).
  • QSAR Models : Correlate substituent effects (e.g., logP of the propoxy group) with experimental solubility or permeability data .

Q. Table 2: Example Computational Parameters

PropertyMethod (Software)Key Output
LogPCOSMO-RS (TURBOMOLE)~2.1 (moderate lipophilicity)
HOMO-LUMO GapB3LYP/6-31G* (Gaussian)~4.5 eV

Advanced: What strategies resolve contradictions in spectroscopic data for structurally similar benzenamines?

Answer:

  • Cross-Validation : Combine NMR, IR, and high-resolution MS to confirm functional groups.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to assign ambiguous peaks .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .

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